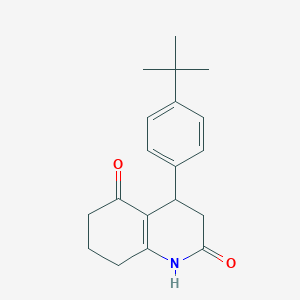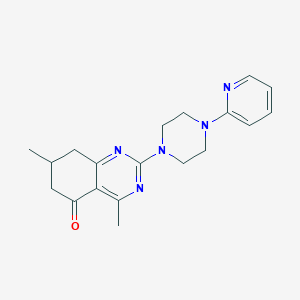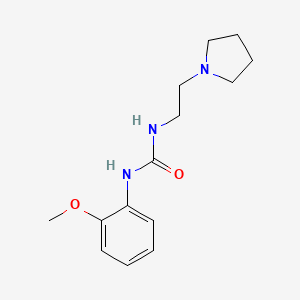![molecular formula C15H16N2O4S B4418956 2-[4-(anilinosulfonyl)-2-methylphenoxy]acetamide](/img/structure/B4418956.png)
2-[4-(anilinosulfonyl)-2-methylphenoxy]acetamide
Vue d'ensemble
Description
2-[4-(anilinosulfonyl)-2-methylphenoxy]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMPA, and it is a potent agonist of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for mediating fast synaptic transmission in the central nervous system. The unique properties of AMPA make it an attractive candidate for use in a variety of research applications, including neuroscience, pharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of AMPA is well understood. When AMPA binds to the AMPA receptor, it causes a conformational change in the receptor that results in the opening of an ion channel. This ion channel allows positively charged ions, such as sodium and calcium, to flow into the cell. This influx of ions depolarizes the cell membrane, leading to the generation of an action potential and the subsequent transmission of a neural signal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPA are largely dependent on the location and concentration of the compound. In the central nervous system, AMPA can cause the depolarization of neurons, leading to the generation of an action potential and the subsequent transmission of a neural signal. In the periphery, AMPA can cause the release of neurotransmitters and modulate the activity of various ion channels. AMPA has also been shown to have neuroprotective effects in some studies, although the exact mechanisms underlying this effect are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using AMPA in lab experiments is its potency and selectivity for the AMPA receptor. This makes it an attractive research tool for studying the function of this receptor and its role in various physiological and pathological processes. However, one of the main limitations of using AMPA is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that the concentration of AMPA used in experiments is within a safe and effective range.
Orientations Futures
There are many potential future directions for research on AMPA. One area of interest is the development of new therapeutics that target the AMPA receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the use of AMPA as a research tool to study the function of the AMPA receptor in various physiological and pathological processes. Additionally, there is ongoing research into the potential neuroprotective effects of AMPA and its derivatives, which may have implications for the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
AMPA has been extensively studied for its potential applications in scientific research. One of the primary uses of AMPA is as a research tool to study the function of the AMPA receptor. AMPA is a potent agonist of the AMPA receptor, and its use can help researchers understand the mechanisms underlying fast synaptic transmission in the central nervous system. AMPA has also been used in drug discovery research, as it is a potential target for the development of new therapeutics for a variety of neurological and psychiatric disorders.
Propriétés
IUPAC Name |
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-9-13(7-8-14(11)21-10-15(16)18)22(19,20)17-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVARQMDBODLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4418896.png)
acetic acid](/img/structure/B4418898.png)

![1-adamantyl(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)methanone](/img/structure/B4418927.png)
![N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4418935.png)
amine hydrochloride](/img/structure/B4418936.png)

![N-(2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4418962.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B4418971.png)
![2-(4-chlorophenoxy)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4418987.png)
